molecular formula C18H23N5O3 B14593379 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-28-8

1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one

Cat. No.: B14593379
CAS No.: 61220-28-8
M. Wt: 357.4 g/mol
InChI Key: GQFDFEREPBNLFM-UHFFFAOYSA-N
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Description

1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique combination of indole, piperidine, and imidazolidinone moieties. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the nitro group at the 5-position.

The next step involves the alkylation of the indole derivative with a piperidine derivative. This can be achieved using standard alkylation techniques, such as the use of alkyl halides in the presence of a base . The final step is the formation of the imidazolidinone ring, which can be accomplished through a cyclization reaction involving the piperidine derivative and a suitable carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine and imidazolidinone moieties contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of indole, piperidine, and imidazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

61220-28-8

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-[1-[2-(5-nitro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H23N5O3/c24-18-19-6-10-22(18)14-4-8-21(9-5-14)7-3-13-12-20-17-2-1-15(23(25)26)11-16(13)17/h1-2,11-12,14,20H,3-10H2,(H,19,24)

InChI Key

GQFDFEREPBNLFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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